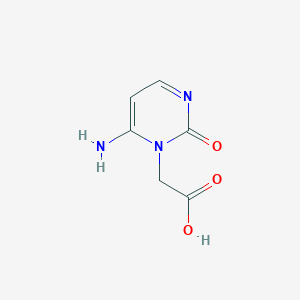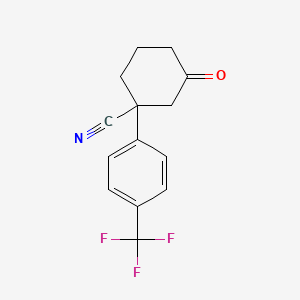
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile: is a chemical compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring with a nitrile and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclohexane ring are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl or cyclohexane compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways and metabolic processes, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
- 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(4-(difluoromethyl)phenyl)cyclohexanecarbonitrile
Comparison: Compared to similar compounds, 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For example, the 4-position trifluoromethyl group may enhance the compound’s stability and binding affinity compared to the 3- or 2-position.
Propriétés
Numéro CAS |
1956386-16-5 |
|---|---|
Formule moléculaire |
C14H12F3NO |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-10(4-6-11)13(9-18)7-1-2-12(19)8-13/h3-6H,1-2,7-8H2 |
Clé InChI |
WJWMKKSFZOQAMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


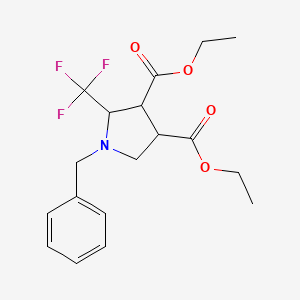
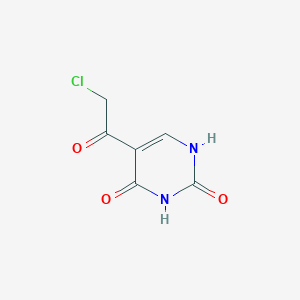
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
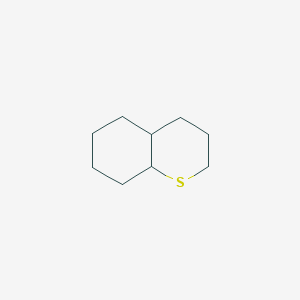

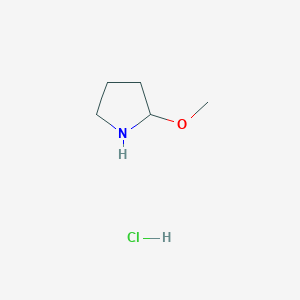
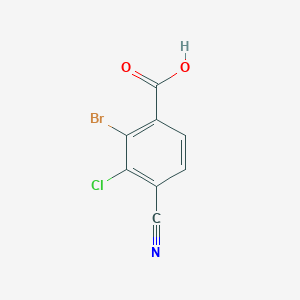


![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
